molecular formula C13H19N5O7 B12939834 L-Aspartic acid, L-histidyl-L-seryl- CAS No. 20756-80-3

L-Aspartic acid, L-histidyl-L-seryl-

Cat. No.: B12939834
CAS No.: 20756-80-3
M. Wt: 357.32 g/mol
InChI Key: STGQSBKUYSPPIG-CIUDSAMLSA-N
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Description

(S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid is a complex organic compound featuring multiple functional groups, including amino, imidazole, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid typically involves multi-step organic synthesis. The process begins with the protection of functional groups to prevent unwanted reactions. Key steps include:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Peptide bond formation: The amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

    Deprotection: The protecting groups are removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like compounds. The process is optimized for high yield and purity, often involving chromatographic purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid can undergo various chemical reactions, including:

    Oxidation: The amino and imidazole groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carboxylic acids to alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its imidazole ring is particularly important for interactions with metal ions and proteins.

Medicine

In medicine, (S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The peptide-like structure allows for binding to protein receptors, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but simpler.

    Glutathione: A tripeptide with antioxidant properties, containing amino and carboxylic acid groups.

    Carnosine: A dipeptide with an imidazole ring, involved in muscle function and antioxidant activity.

Uniqueness

(S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid is unique due to its combination of functional groups and stereochemistry. This allows for specific interactions with biological targets and the potential for diverse chemical modifications.

Properties

CAS No.

20756-80-3

Molecular Formula

C13H19N5O7

Molecular Weight

357.32 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid

InChI

InChI=1S/C13H19N5O7/c14-7(1-6-3-15-5-16-6)11(22)18-9(4-19)12(23)17-8(13(24)25)2-10(20)21/h3,5,7-9,19H,1-2,4,14H2,(H,15,16)(H,17,23)(H,18,22)(H,20,21)(H,24,25)/t7-,8-,9-/m0/s1

InChI Key

STGQSBKUYSPPIG-CIUDSAMLSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

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